N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide
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Overview
Description
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide is a useful research compound. Its molecular formula is C15H24N4O and its molecular weight is 276.384. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- A study detailed the synthesis and characterization of novel derivatives similar to the compound , highlighting their anti-angiogenic and DNA cleavage activities. These derivatives were evaluated using the chick chorioallantoic membrane (CAM) model and showed significant effects, suggesting potential anticancer applications by inhibiting angiogenesis and affecting DNA integrity (Kambappa et al., 2017).
Pharmacological Properties
- Research on 4-piperazino-5-methylthiopyrimidines, which share structural similarities with the compound, discovered their antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This suggests a broad pharmacological potential for derivatives of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide (Mattioda et al., 1975).
Antineoplastic Activity
- Flumatinib, a compound structurally related to this compound, was investigated in chronic myelogenous leukemia patients. The study identified its main metabolites and provided insights into its metabolic pathways in humans, highlighting its antineoplastic tyrosine kinase inhibiting activity (Gong et al., 2010).
Antimycobacterial Activity
- An atom economic and stereoselective synthesis of spiro-piperidin-4-ones showed promising in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential antimycobacterial applications for this compound derivatives (Kumar et al., 2008).
Antifungal Properties
- Amides from Piper hispidum and Piper tuberculatum, which contain structural motifs similar to the compound of interest, exhibited antifungal activity against Cladosporium sphaerospermum. This suggests potential for this compound to serve as a scaffold for developing antifungal agents (Navickiene et al., 2000).
Antiviral and Antitumor Activities
- Another study synthesized a series of 3,5-bis(arylidene)-4-piperidones and their corresponding fused pyridines, demonstrating antiviral and antitumor activities. This indicates potential for this compound derivatives in the development of antiviral and anticancer therapeutics (El-Subbagh et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, nausea, sleep, and thermoregulation .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes play significant roles in the control of cell growth and differentiation .
Biochemical Pathways
For instance, some derivatives have been found to exhibit antimicrobial , anticancer , and anti-inflammatory activities .
Result of Action
For instance, some compounds have been found to inhibit the activity of tyrosine kinases, which can lead to the control of cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of Mycobacterium tuberculosis H37Ra.
Cellular Effects
It is suggested that compounds containing a pyrimidine scaffold can have significant effects on cellular processes . For instance, they can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives play an important role in signaling within cells, promoting both cell proliferation and survival . They are key components in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Temporal Effects in Laboratory Settings
It is known that compounds containing a pyrimidine scaffold can have significant effects over time . These effects include the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that pyrimidine derivatives can have significant effects at different dosages . These effects could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrimidine derivatives play an important role in various metabolic pathways . These could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrimidine derivatives can be transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It is known that pyrimidine derivatives can be localized in specific compartments or organelles within the cell . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-methyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11(2)15(20)16-10-13-17-12(3)9-14(18-13)19-7-5-4-6-8-19/h9,11H,4-8,10H2,1-3H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLXKZJARPWGLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C(C)C)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.